molecular formula C17H19BrN4O2 B10919446 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10919446
M. Wt: 391.3 g/mol
InChI Key: JYDUJCDGBIMCLO-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted pyrazole, a dimethyl-substituted chromene, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Chromene Structure: The chromene structure can be formed by cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The amino and carbonitrile groups can be introduced through nucleophilic substitution reactions and other functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride
  • 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
  • 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Uniqueness

What sets 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-amino-4-(4-bromo-1-ethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H19BrN4O2/c1-4-22-8-10(18)15(21-22)13-9(7-19)16(20)24-12-6-17(2,3)5-11(23)14(12)13/h8,13H,4-6,20H2,1-3H3

InChI Key

JYDUJCDGBIMCLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)Br

Origin of Product

United States

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